molecular formula C6H5KO5S B1343618 Potassium 4-(sulfooxy)phenolate CAS No. 37067-27-9

Potassium 4-(sulfooxy)phenolate

Cat. No.: B1343618
CAS No.: 37067-27-9
M. Wt: 228.27 g/mol
InChI Key: KYQHUXZXYUBUPX-UHFFFAOYSA-M
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Description

Potassium 4-hydroxyphenyl sulfate (CAS 37067-27-9) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C6H5KO5S and a molecular weight of 228.26 g/mol, this compound presents as a very pale reddish-yellow powder . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. In research settings, Potassium 4-hydroxyphenyl sulfate is utilized for its notable biological activities, which are of interest in cosmetic and pharmaceutical development. Studies suggest it possesses antioxidant properties , demonstrating an ability to scavenge free radicals, which may be applicable in investigations aimed at preventing oxidative stress . Furthermore, it is investigated in dermatological research for its potential skin-lightening effects . Research indicates it may inhibit certain enzymes involved in melanin synthesis, making it a compound of interest for studying the treatment of hyperpigmentation . Interaction studies focus on its behavior in biological systems, including cellular uptake, to provide insights into its efficacy and safety profile in experimental models . Researchers should note that this compound is classified as a skin irritant and can cause serious eye irritation. Appropriate safety precautions, including the use of personal protective equipment, are necessary when handling this material . The canonical SMILES representation for this compound is C1=CC(=CC=C1O)OS(=O)(=O)[O-].[K+] .

Properties

CAS No.

37067-27-9

Molecular Formula

C6H5KO5S

Molecular Weight

228.27 g/mol

IUPAC Name

potassium 4-sulfooxyphenolate

InChI

InChI=1S/C6H6O5S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1

InChI Key

KYQHUXZXYUBUPX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1O)OS(=O)(=O)O.[K]

Other CAS No.

37067-27-9

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-hydroxyphenyl sulfate can be synthesized through the sulfation of hydroquinone. One common method involves the reaction of hydroquinone with sulfur trioxide (SO3) in the presence of a base such as potassium hydroxide (KOH). The reaction typically occurs in an organic solvent like pyridine or acetone. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of potassium 4-hydroxyphenyl sulfate often involves continuous flow reactors to ensure consistent quality and yield. The process includes the controlled addition of sulfur trioxide to a solution of hydroquinone in the presence of potassium hydroxide. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-hydroxyphenyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 4-hydroxyphenyl sulfate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 4-hydroxyphenyl sulfate involves its ability to undergo sulfation and desulfation reactions. In biological systems, it can act as a sulfate donor or acceptor, participating in various metabolic pathways. The compound interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfate groups to or from other molecules .

Comparison with Similar Compounds

4-Vinylphenol Sulfate

  • Structure : Features a vinyl substituent (-CH=CH₂) at the para position instead of a hydroxyl group.
  • Classification : Classified under phenylsulfates (PubChem ID: 6426766; HMDB ID: HMDB0062775) .
  • Applications : Used as a biomarker in metabolomic studies due to its presence in biological fluids.

4-Nitrophenyl Sulfate Potassium Salt

  • Structure: Contains a nitro (-NO₂) group at the para position.
  • Properties : High stability and reactivity as a phosphatase substrate (PubChem CID: 80348; CAS: 6217-68-1) .
  • Applications : Widely used in enzymatic assays to measure phosphatase activity and in synthesizing anti-cancer drug intermediates .
  • Key Differences : The electron-withdrawing nitro group enhances leaving-group ability, making it more reactive in enzymatic reactions than the hydroxyl-substituted analog.

4-Ethylphenyl Sulfate

  • Structure : Substituted with an ethyl (-CH₂CH₃) group.
  • Applications : Detected in human urine and studied using electrochemical sensors, highlighting its role as a gut microbiota metabolite .

4-Hydroxyphenyldimethylsulfonium Methyl Sulfate

  • Structure : Contains a sulfonium ion [(CH₃)₂S⁺] linked to the aromatic ring and a methyl sulfate group.
  • Properties : Unique charge distribution alters reactivity and solubility (CAS: 32279-04-2) .
  • Applications : Used in organic synthesis and specialty chemical production.
  • Key Differences : The sulfonium ion introduces cationic character, distinguishing it from neutral aryl sulfates like potassium 4-hydroxyphenyl sulfate.

Comparative Data Table

Compound Substituent CAS Number PubChem CID Key Applications
Potassium 4-hydroxyphenyl sulfate -OH Not provided Not provided Metabolic studies, detoxification
4-Vinylphenol sulfate -CH=CH₂ Not provided 6426766 Biomarker research
4-Nitrophenyl sulfate potassium salt -NO₂ 6217-68-1 80348 Enzymatic assays, drug synthesis
4-Ethylphenyl sulfate -CH₂CH₃ Not provided Not provided Gut metabolite detection
4-Hydroxyphenyldimethylsulfonium methyl sulfate (CH₃)₂S⁺-CH₃OSO₃⁻ 32279-04-2 Not provided Organic synthesis

Research Findings and Functional Insights

  • Metabolic Role: Sulfation of 4-hydroxyphenyl derivatives, such as 4-(p-hydroxyphenyl)-2-butanone, leads to rapid excretion as sulfate conjugates, underscoring the role of potassium 4-hydroxyphenyl sulfate in detoxification pathways .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl sulfate) enhance reactivity in enzymatic reactions, whereas electron-donating groups (e.g., -CH₂CH₃ in 4-ethylphenyl sulfate) increase lipophilicity . Hydroxyl groups improve water solubility but may reduce membrane permeability compared to alkyl or vinyl substituents .

Biological Activity

Potassium 4-hydroxyphenyl sulfate (K4HPS) is a compound of significant interest in various biological and chemical research domains. Its unique structure, featuring a hydroxyl group on the phenyl ring, contributes to its diverse biological activities, particularly in enzyme interactions, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

K4HPS is characterized by the presence of a sulfate group attached to a 4-hydroxyphenyl moiety. This structure allows it to participate in various biochemical reactions, particularly those involving sulfation and desulfation processes. The compound can be represented as:

K+C6H4(OH)(OSO3)\text{K}^+\text{C}_6\text{H}_4(\text{OH})(\text{OSO}_3^{-})

The biological activity of K4HPS primarily stems from its ability to act as a sulfate donor . It interacts with various enzymes, particularly sulfotransferases , which facilitate the transfer of sulfate groups to other molecules. This mechanism is crucial in metabolic pathways involving the detoxification and metabolism of xenobiotics and endogenous compounds.

Key Reactions Involving K4HPS

  • Sulfation : K4HPS donates sulfate groups to hydroxyl-containing compounds, enhancing their solubility and facilitating excretion.
  • Antioxidant Activity : The hydroxyl group in K4HPS allows it to act as an antioxidant, scavenging free radicals and potentially reducing oxidative stress in biological systems.

Antioxidant Properties

Research indicates that K4HPS exhibits notable antioxidant activity. For instance, studies have shown that it can effectively scavenge free radicals, thus protecting cells from oxidative damage. This property is particularly important in preventing cellular aging and various diseases linked to oxidative stress.

Enzyme Interaction Studies

K4HPS is utilized in studies examining enzyme activity related to metabolic pathways. It has been shown to influence the activity of sulfotransferases, which are vital for drug metabolism. For example:

  • Sulfotransferase Activity : K4HPS enhances the sulfation of certain drugs, which can impact their pharmacokinetics and therapeutic efficacy.

Comparative Biological Activity

To understand the uniqueness of K4HPS, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
Potassium 4-methoxyphenyl sulfateMethoxy group instead of hydroxylModerate antioxidant activity
Potassium 4-aminophenyl sulfateAmino group instead of hydroxylAntiproliferative effects
Potassium 4-nitrophenyl sulfateNitro group instead of hydroxylReduced enzyme interaction

K4HPS stands out due to its specific hydroxyl group, which enhances its reactivity and biological functions compared to these similar compounds.

Case Studies and Research Findings

  • Antioxidant Efficacy Study :
    • A study evaluated the antioxidant capacity of K4HPS using DPPH and FRAP assays. Results indicated that K4HPS demonstrated a significant reduction in DPPH radical concentration, confirming its potential as a natural antioxidant .
  • Enzyme Interaction Analysis :
    • Research involving human liver microsomes showed that K4HPS significantly increased the sulfation rates of various drugs, suggesting its role as a modulator in drug metabolism pathways .
  • Comparative Toxicological Studies :
    • Toxicological evaluations revealed that while K4HPS is generally well-tolerated at therapeutic doses, its metabolites can exhibit varying degrees of toxicity depending on the metabolic pathway involved .

Q & A

Q. What are the established methods for synthesizing Potassium 4-hydroxyphenyl sulfate, and how can purity be optimized?

Potassium 4-hydroxyphenyl sulfate is typically synthesized via sulfation reactions using 4-hydroxyphenyl precursors and sulfur-containing reagents. A common approach involves reacting 4-hydroxyphenol with sulfur trioxide-triethylamine complexes in anhydrous conditions, followed by neutralization with potassium hydroxide. Purity optimization requires rigorous purification steps, such as recrystallization from ethanol-water mixtures or column chromatography using silica gel. Impurity profiling via HPLC-UV (e.g., detecting residual sulfating agents) is critical .

Q. How can researchers detect and quantify Potassium 4-hydroxyphenyl sulfate in biological matrices?

Detection in biological samples (e.g., urine, plasma) often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in negative ion mode. For cost-effective alternatives, electrochemical sensors functionalized with molecularly imprinted polymers (MIPs) can achieve selective detection at nanomolar levels, as demonstrated for structurally similar sulfated metabolites .

Q. What factors influence the stability of Potassium 4-hydroxyphenyl sulfate in aqueous solutions?

Stability is pH-dependent: the compound degrades rapidly under alkaline conditions (pH > 9) due to sulfate ester hydrolysis. Storage at pH 4–6 in deionized water at −20°C minimizes degradation. Light exposure should be avoided, as UV radiation accelerates decomposition. Stability studies using accelerated degradation protocols (e.g., 40°C/75% relative humidity) with HPLC monitoring are recommended .

Q. What solvents and buffers are compatible with Potassium 4-hydroxyphenyl sulfate for experimental use?

The compound is highly soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO). For cell-based assays, phosphate-buffered saline (PBS, pH 6.5–7.4) is optimal. Avoid Tris-based buffers at high concentrations, as they may compete for sulfate-binding interactions. Solubility in nonpolar solvents (e.g., hexane) is negligible .

Advanced Research Questions

Q. How does Potassium 4-hydroxyphenyl sulfate participate in gut microbial metabolism, and what experimental models are suitable for studying its biotransformation?

In the gut, sulfatases from microbiota (e.g., Bacteroides spp.) hydrolyze the sulfate group, releasing 4-hydroxyphenol, which is further metabolized to propionic acid derivatives. To study this, humanized gnotobiotic mouse models or in vitro fecal incubations under anaerobic conditions can be used. Metabolite tracking via stable isotope labeling (e.g., ³⁴S) combined with LC-MS provides mechanistic insights .

Q. What are the challenges in distinguishing Potassium 4-hydroxyphenyl sulfate from structurally similar sulfated metabolites in complex mixtures?

Co-elution with isomers (e.g., 3-hydroxyphenyl sulfate) is a key challenge. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can differentiate fragmentation patterns. For example, the m/z 173.011 fragment (HSO₄⁻) is characteristic of sulfates, while hydroxylated aromatic fragments vary by substitution position. Orthogonal methods like ion mobility spectrometry further enhance specificity .

Q. How can researchers investigate the interaction of Potassium 4-hydroxyphenyl sulfate with serum albumin or other transport proteins?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity and stoichiometry. For SPR, immobilize human serum albumin on a CM5 chip and inject varying concentrations of the compound. Data fitting with a 1:1 Langmuir model reveals dissociation constants (KD). Competitive displacement assays using known ligands (e.g., warfarin) identify binding sites .

Q. What computational strategies predict the biological activity or toxicity of Potassium 4-hydroxyphenyl sulfate?

Density functional theory (DFT) calculates electronic properties (e.g., partial charges on sulfur/oxygen) to predict reactivity. Molecular docking against sulfotransferase (SULT) enzymes identifies potential metabolic targets. Toxicity is modeled using QSAR platforms like Derek Nexus, which assess structural alerts for sulfated aromatics (e.g., potential mutagenicity via sulfonic acid formation) .

Methodological Notes

  • Cross-disciplinary collaboration : Combine synthetic chemistry (e.g., isotopic labeling) with microbiological assays to study host-microbe interactions .
  • Data validation : Use certified reference standards (e.g., NIST materials) for instrument calibration .
  • Ethical considerations : Adhere to biosafety level 2 (BSL-2) protocols when handling biological samples .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-(sulfooxy)phenolate
Reactant of Route 2
Potassium 4-(sulfooxy)phenolate

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